molecular formula C19H28N2O5 B13907658 Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate

Cat. No.: B13907658
M. Wt: 364.4 g/mol
InChI Key: WZWYUEFDQYWAAK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a hydroxy-substituted azepane ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe hydroxy group is then introduced via selective hydroxylation reactions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.

    Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include carbonyl compounds from oxidation, free amines from reduction, and substituted esters from substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl-protected amine can be deprotected to reveal the active amine, which can then participate in various biochemical pathways . The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is unique due to its azepane ring, which imparts distinct chemical and biological properties. The presence of the hydroxy group also allows for additional functionalization and interactions compared to similar compounds .

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)

InChI Key

WZWYUEFDQYWAAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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